N-methyl-3-chloro-3-phenylpropylamine Hydrochloride
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Overview
Description
N-methyl-3-chloro-3-phenylpropylamine Hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phenyl group, a chlorine atom, and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride typically involves the reaction of 3-chloro-3-phenylpropylamine with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as chloroform or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-chloro-3-phenylpropylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
N-methyl-3-chloro-3-phenylpropylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride involves its interaction with specific molecular targets. In the context of its medicinal applications, the compound acts as a selective monoamine oxidase B (MAO-B) inhibitor. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Selegiline Hydrochloride: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Comparison: N-methyl-3-chloro-3-phenylpropylamine Hydrochloride is unique due to its specific structure and mechanism of action. While Selegiline Hydrochloride shares a similar mechanism as an MAO-B inhibitor, Fluoxetine differs significantly as it targets serotonin reuptake rather than monoamine oxidase .
Properties
IUPAC Name |
3-chloro-N-methyl-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEIVDOFWACHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591811 |
Source
|
Record name | 3-Chloro-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128036-32-8 |
Source
|
Record name | Benzenepropanamine, γ-chloro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128036-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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